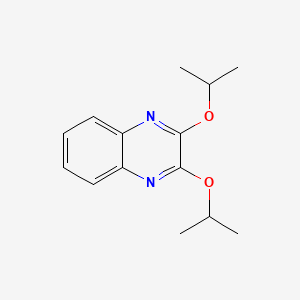![molecular formula C11H15N3O6S B3821848 4-(methylsulfonyl)-2-({[(1-oxido-2-pyridinyl)amino]carbonyl}amino)butanoic acid](/img/structure/B3821848.png)
4-(methylsulfonyl)-2-({[(1-oxido-2-pyridinyl)amino]carbonyl}amino)butanoic acid
Übersicht
Beschreibung
4-(methylsulfonyl)-2-({[(1-oxido-2-pyridinyl)amino]carbonyl}amino)butanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MS-275 or entinostat and is a class I selective histone deacetylase inhibitor.
Wirkmechanismus
The mechanism of action of 4-(methylsulfonyl)-2-({[(1-oxido-2-pyridinyl)amino]carbonyl}amino)butanoic acid involves the inhibition of histone deacetylase enzymes. This inhibition results in the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This process ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Apart from its potential applications in cancer treatment, this compound has also been studied for its effects on various biochemical and physiological processes. It has been found to have anti-inflammatory effects, and it has also been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(methylsulfonyl)-2-({[(1-oxido-2-pyridinyl)amino]carbonyl}amino)butanoic acid is its selectivity towards class I histone deacetylase enzymes. This selectivity makes it a promising candidate for cancer treatment as it can target cancer cells specifically without affecting normal cells. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-(methylsulfonyl)-2-({[(1-oxido-2-pyridinyl)amino]carbonyl}amino)butanoic acid. One of the areas of interest is the development of more potent and selective histone deacetylase inhibitors based on the structure of MS-275. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in cancer treatment and other fields. Its selectivity towards class I histone deacetylase enzymes makes it a promising candidate for cancer treatment, and its anti-inflammatory and cognitive-enhancing effects make it a valuable compound for further research. However, more studies are needed to fully understand the potential applications and limitations of this compound.
Wissenschaftliche Forschungsanwendungen
4-(methylsulfonyl)-2-({[(1-oxido-2-pyridinyl)amino]carbonyl}amino)butanoic acid has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, it has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c1-21(19,20)7-5-8(10(15)16)12-11(17)13-9-4-2-3-6-14(9)18/h2-4,6,8,18H,5,7H2,1H3,(H,12,17)(H,15,16)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXCXIOUBYUNE-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)N=C1C=CC=CN1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)/N=C/1\C=CC=CN1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3821770.png)

![ethyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B3821788.png)
![ethyl cyano[3-(4-morpholinyl)-2-quinoxalinyl]acetate](/img/structure/B3821791.png)

![(8R*,9aS*)-8-hydroxy-2-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821807.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3821811.png)
![4-{[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}morpholine](/img/structure/B3821829.png)
![1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B3821835.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}acetamide](/img/structure/B3821836.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3821853.png)
![N-{[(2-fluorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3821857.png)
![N-[(isobutylamino)carbonyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3821862.png)
![isobutyl [(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]carbamate](/img/structure/B3821866.png)